(R)-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid is a chiral compound with a unique structure that includes a benzoic acid moiety substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzoic acid and pyrrolidine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and cyclization.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic Acid: A simpler analog without the pyrrolidine ring.
Pyrrolidine-2-carboxylic Acid: Contains the pyrrolidine ring but lacks the benzoic acid moiety.
3-Methylbenzoic Acid: Similar structure but with a different substitution pattern.
Uniqueness
®-2-Methyl-3-(pyrrolidin-2-yl)benzoic acid is unique due to its chiral nature and the presence of both a benzoic acid moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-methyl-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-9(11-6-3-7-13-11)4-2-5-10(8)12(14)15/h2,4-5,11,13H,3,6-7H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
DZCPJQMNIDYYRB-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2CCCN2 |
Origin of Product |
United States |
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